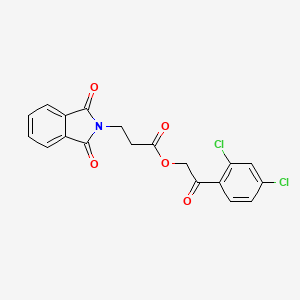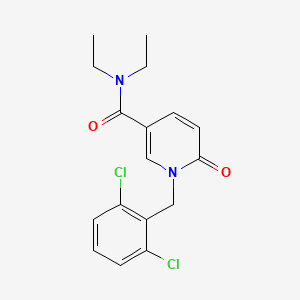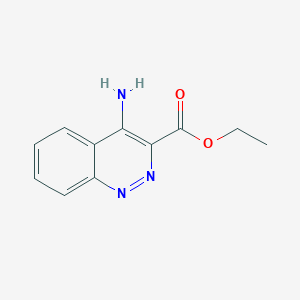
2-(2,4-Dichlorophenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoindolinone and has been synthesized using various methods.
Scientific Research Applications
Advanced Oxidation Processes in Wastewater Treatment
2,4-Dichlorophenoxyacetic acid, a component structurally related to 2-(2,4-Dichlorophenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate, has been studied for its degradation in advanced oxidation processes for wastewater treatment. Research by Sun and Pignatello (1993) focused on the Fe3+-catalyzed hydrogen peroxide degradation of 2,4-D, revealing various transient products and providing insight into the efficacy of these processes in environmental applications (Sun & Pignatello, 1993).
Polymorphism in Pharmaceutical Compounds
The study of polymorphism in pharmaceutical compounds is crucial for understanding their physical and chemical properties. Vogt et al. (2013) conducted a study on a compound structurally similar to the chemical , highlighting the challenges in characterizing polymorphic forms using various spectroscopic and diffractometric techniques (Vogt et al., 2013).
Herbicide Efficacy and Plant Physiology
Research has also been conducted on the physiological effects of related compounds on plants. For instance, Shimabukuro et al. (1978) explored the effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate on oat, wild oat, and wheat, providing insights into the mechanism of action of this herbicide and its selectivity (Shimabukuro et al., 1978).
Chemical Structure and Properties
Understanding the molecular structure and properties of chemicals is vital for their application in various fields. Studies like the one by Wheeler, Gordineer, and Deschamps (2004) on N-Phthaloyl-dl-alanine provide detailed insights into the crystal structure and hydrogen bonding patterns, which are crucial for predicting chemical behavior and reactivity (Wheeler et al., 2004).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives of similar compounds are also a key area of research. For instance, Shuang-hu (2014) investigated the synthesis and structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, contributing to the understanding of such compounds in various applications (Yan Shuang-hu, 2014).
Kinetic Resolution in Biocatalysis
The compound's relevance in biocatalysis is exemplified by research on the kinetic resolution of racemic mixtures using enzymes. Cipiciani et al. (1998) examined the use of Candida rugosa lipase in hydrolyzing racemic methyl 2-(2,4-dichlorophenoxy)propionate, demonstrating the potential for producing enantiomerically pure products (Cipiciani et al., 1998).
Corrosion Inhibition
Compounds like this compound might also find application in corrosion inhibition. Studies on similar compounds have shown their effectiveness in protecting metals from corrosion, which is critical in industrial applications (Olasunkanmi & Ebenso, 2019).
properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO5/c20-11-5-6-14(15(21)9-11)16(23)10-27-17(24)7-8-22-18(25)12-3-1-2-4-13(12)19(22)26/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMNRSUBWNQTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2557702.png)
![5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B2557703.png)


![2-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propane-1-sulfonamide](/img/structure/B2557706.png)


![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557717.png)
![N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacrylamide](/img/structure/B2557719.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane](/img/structure/B2557722.png)
